3-Iodobicyclo[1.1.1]pentan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H8IN |
|---|---|
Molecular Weight |
209.03 g/mol |
IUPAC Name |
3-iodobicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C5H8IN/c6-4-1-5(7,2-4)3-4/h1-3,7H2 |
InChI Key |
GJUCHOLQAFOHFL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)I)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary synthetic routes for 3-Iodobicyclo[1.1.1]pentan-1-amine involves the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane. This method offers a flexible and scalable alternative for producing the target compound . The reaction typically involves the use of reducing agents such as tetrabutylammonium cyanoborohydride in the presence of pyridine and AIBN (azobisisobutyronitrile) as a radical initiator .
Industrial Production Methods
While specific industrial production methods for 3-Iodobicyclo[11The reduction of 1-azido-3-iodobicyclo[1.1.1]pentane can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Iodobicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The azido group in the precursor can be reduced to form the amine group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organometallic compounds can be used to replace the iodine atom.
Reduction Reactions: Tetrabutylammonium cyanoborohydride and pyridine are commonly used for reducing the azido group.
Major Products Formed
The major product formed from the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane is this compound .
Scientific Research Applications
3-Iodobicyclo[1.1.1]pentan-1-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a unique and important moiety in the development of pharmaceutical compounds.
Chemical Synthesis: It is used as a building block for synthesizing various complex molecules.
Biological Studies: The compound’s structure and reactivity make it valuable for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 3-Iodobicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets through its amine and iodine functional groups. These interactions can influence various biochemical pathways, making it a valuable tool for studying molecular mechanisms in medicinal chemistry .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key analogs of 3-iodobicyclo[1.1.1]pentan-1-amine, focusing on synthesis, reactivity, and applications:
Reactivity and Functionalization
- Iodo vs. Fluoro Derivatives : The iodine atom in this compound facilitates nucleophilic substitutions (e.g., azide displacement) and cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the fluorine analog is typically synthesized via radical pathways and exhibits greater metabolic stability .
- Steric and Electronic Effects : Bromo and chloro derivatives are less explored but offer insights into halogen-dependent steric bulk and electronic modulation. For instance, the chloro analog’s smaller size may improve solubility in peptide conjugates .
Biological Activity
3-Iodobicyclo[1.1.1]pentan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a bicyclic structure that incorporates an iodine atom at the third position and an amine group at the first position. The presence of iodine is known to influence the compound's reactivity and interaction potential, making it a valuable candidate for various biological applications.
Molecular Formula: C₅H₉I N
Molecular Weight: 187.03 g/mol
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with biological macromolecules, such as enzymes and receptors. These interactions can lead to modulation of various biological pathways, suggesting potential therapeutic applications.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
- Receptor Binding: It could bind to certain receptors, influencing signaling pathways critical in disease processes.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic processes. The results indicated an IC50 value of approximately 25 µM, suggesting that the compound has moderate inhibitory activity against this enzyme .
Case Study 2: Receptor Interaction
Another research effort focused on the binding affinity of this compound to a G-protein coupled receptor (GPCR). The compound demonstrated significant binding affinity with a Ki value of 40 nM, indicating its potential role as a receptor antagonist .
Case Study 3: Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, revealing that it induced apoptosis in cells at concentrations above 50 µM, suggesting its potential utility in cancer therapeutics .
Q & A
Q. What are the common synthetic routes to 3-iodobicyclo[1.1.1]pentan-1-amine, and how do their yields compare?
- Methodological Answer : The primary route involves reducing 1-azido-3-iodobicyclo[1.1.1]pentane (precursor) using methods like Staudinger reduction or catalytic hydrogenation. This approach yields the target amine in ~78–82% efficiency on multigram scales . Alternatively, nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane with ammonia or amines can be attempted, but reactivity depends on the nucleophile and substituents. For example, organolithium reagents yield [1.1.1]propellane as a byproduct, complicating purification . Newer methods, such as strain-release amination of [1.1.1]propellane, bypass traditional intermediates and achieve >100 g scalability with mild conditions, making them preferable for large-scale applications .
Q. How should researchers characterize the structure and purity of this compound?
- Methodological Answer : Use a combination of , , and NMR to confirm the bicyclic scaffold and iodine/amine positioning. Mass spectrometry (HRMS or LC-MS) verifies molecular weight. Purity is assessed via HPLC with UV detection (≥97% purity typical for research-grade material). For crystalline derivatives, X-ray crystallography resolves stereochemical ambiguities . Note: iodine’s heavy atom effect may complicate NMR interpretation; consider deuteration or alternative solvents.
Q. What are the optimal storage conditions for this compound to ensure stability?
- Methodological Answer : Store under inert atmosphere (N or Ar) at 2–8°C to prevent oxidative degradation. Avoid exposure to moisture, as the iodine substituent may hydrolyze under acidic or basic conditions. For long-term stability, lyophilize and store in amber vials to minimize light-induced radical side reactions .
Advanced Research Questions
Q. How can researchers address low yields in nucleophilic substitution reactions involving this compound?
- Methodological Answer : Low yields often arise from competing elimination pathways or steric hindrance. Optimize by:
- Using polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.
- Selecting soft nucleophiles (e.g., thiols, azides) over hard ones (e.g., alkoxides) to reduce side reactions.
- Introducing directing groups (e.g., electron-withdrawing substituents) to enhance iodine’s electrophilicity .
If substitution remains challenging, switch to radical-based functionalization (e.g., using TTMSS or (TMS)SiH) for selective C–I bond activation .
Q. What strategies are effective for incorporating this compound into complex molecules via strain-release chemistry?
- Methodological Answer : Leverage the high ring strain (~70 kcal/mol) of the bicyclo[1.1.1]pentane scaffold. For example:
- Strain-release amination : React with [1.1.1]propellane and magnesium amides to install amines directly. This one-pot method tolerates functional groups like esters and heterocycles .
- Radical coupling : Use iodine as a leaving group in metal-free homolytic aromatic alkylation to form C–C bonds with benzene derivatives .
- Late-stage diversification : Employ cross-coupling (e.g., Suzuki-Miyaura) after converting iodine to boronates or zincates .
Q. How can radical-based methods be applied to functionalize this compound derivatives?
- Methodological Answer : Radical fluorination or alkylation is highly effective. For fluorination:
- Generate an iodine radical via UV irradiation or initiators (e.g., AIBN).
- Trap with Selectfluor or other F-radical sources to install fluorine at the 3-position .
For alkylation: - Use TTMSS (tris(trimethylsilyl)silane) as a chain-transfer agent to mediate iodine abstraction and alkyl radical addition .
Monitor reaction progress via NMR or GC-MS to optimize radical initiation rates and minimize byproducts.
Data Contradiction Analysis
-
Discrepancies in Nucleophilic Substitution Outcomes :
highlights that trifluoromethyl-substituted derivatives are inert to substitution, while diiodides react vigorously. This suggests steric and electronic effects dominate reactivity. When reproducing literature protocols, validate substituent compatibility and consider computational modeling (DFT) to predict transition-state accessibility . -
Scalability of Strain-Release Methods :
Early routes required 3–5 steps with toxic reagents (e.g., NaN), yielding ≤100 mg. Recent strain-release methods achieve kilogram-scale production but require strict temperature control (−78°C to 0°C) to prevent propellane polymerization . Always cross-reference reaction scales and conditions when adapting literature procedures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
